molecular formula C10H11N3 B11916485 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole

2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole

Cat. No.: B11916485
M. Wt: 173.21 g/mol
InChI Key: BXLAMYZDKMWWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole is a complex, fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a tetrahydroindole system condensed with an imidazole ring, a structural motif recognized as a privileged scaffold in the development of biologically active molecules . The imidazole ring is a five-membered heterocyclic system with two nitrogen heteroatoms that is particularly suited for kinase inhibition concepts and is a common feature in many approved therapeutics and nucleotide structures . This fused ring system serves as a versatile and valuable intermediate for the synthesis of polyheterocyclic structures with potential applications in developing new therapeutic agents . Researchers utilize this core scaffold to create novel hybrid molecules, where its pharmacophore can be combined with other structural fragments to target multiple biological pathways or enhance affinity for a single target . The structural similarity of this compound to other tetrahydroindole and tetrahydro-imidazopyridine derivatives, which are found in antipsychotics, GABA A receptor agonists, and Hsp90 inhibitors, underscores its potential utility in probing neurological disorders and cancer biology . Furthermore, such heterocyclic frameworks are increasingly explored in other fields, including optoelectronics . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-1,5,6,7-tetrahydropyrrolo[2,3-f]benzimidazole

InChI

InChI=1S/C10H11N3/c1-6-12-9-4-7-2-3-11-8(7)5-10(9)13-6/h4-5,11H,2-3H2,1H3,(H,12,13)

InChI Key

BXLAMYZDKMWWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C3CCNC3=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole can be achieved through a multi-step process involving the formation of the indole core followed by the construction of the imidazole ring. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .

Following the formation of the indole core, the imidazole ring can be constructed through a cyclization reaction. This can be achieved by reacting the indole derivative with appropriate reagents such as aldehydes or ketones in the presence of a catalyst. The reaction conditions often involve heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Carcinogenicity Class (IARC) Key References
2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole Imidazo[4,5-f]indole (partially saturated) 2-methyl, 1,5,6,7-tetrahydro ~215 (estimated) Not classified -
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Imidazo[4,5-f]quinoline 2-amino, 3-methyl 212.23 Group 2A (probable carcinogen)
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Imidazo[4,5-f]quinoxaline 2-amino, 3,8-dimethyl 226.26 Group 2B (possible carcinogen)
2-Amino-9H-pyrido[2,3-b]indole (AαC) Pyridoindole 2-amino 183.20 Group 2B
3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) Pyridoindole 3-amino, 1-methyl 197.23 Group 2B

Key Differences and Implications

Aromaticity and Reactivity: The partial saturation of the imidazole ring in 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole reduces its aromaticity compared to IQ or MeIQx. This may decrease its ability to intercalate DNA or form covalent adducts, mechanisms central to the mutagenicity of HAAs .

Substituent Effects: The 2-methyl group in the target compound may hinder metabolic activation by cytochrome P-450 enzymes (e.g., P-450PA), which typically oxidize amino groups in HAAs to form reactive N-hydroxylamines . HAAs like IQ and Trp-P-2 require amino groups for bioactivation, making them potent procarcinogens .

Toxicity Profile: HAAs such as IQ (Group 2A) and MeIQx (Group 2B) are classified based on robust evidence of carcinogenicity in rodents and epidemiological data .

Table 2: Metabolic and Toxicological Properties

Property 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole IQ MeIQx
Metabolic Activation Pathway Likely minor involvement of P-450 enzymes P-450PA-dependent P-450PA-dependent
Solubility (Water) Moderate (estimated) Low Low
Mutagenicity (Ames Test) Not reported Positive Positive
Carcinogenic Potency Unknown High Moderate

Biological Activity

2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core fused with an imidazole ring, which contributes to its unique chemical properties. The structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Biological Activities

1. Antimicrobial Properties

Research has indicated that 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole exhibits significant antimicrobial activity. It functions as an inhibitor of enoyl-ACP reductase (FabI), an enzyme critical for fatty acid biosynthesis in bacteria. This inhibition has been demonstrated against several pathogenic bacteria including Staphylococcus aureus, Francisella tularensis, and Mycobacterium tuberculosis .

2. Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity assays demonstrated that derivatives of this compound can induce apoptosis in cervical cancer cells with IC50 values ranging from 2.38 to 14.74 µM . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression.

The biological effects of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole are attributed to its ability to bind to specific enzymes and receptors:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased early and late apoptotic cell populations in cancer cell lines .

Table 1: Summary of Biological Activities

Activity Target Effect IC50 (µM)
AntimicrobialFabI (enoyl-ACP reductase)Inhibition of bacterial growthVaries by strain
AnticancerVarious cancer cell linesInduction of apoptosis2.38 - 14.74

Case Studies

Several studies have focused on the biological activity of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole:

  • Antibacterial Activity : A study demonstrated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating potential for development as a new antibiotic .
  • Cytotoxicity Against Cancer Cells : Another research project evaluated the compound's effect on human cancer cell lines and found significant cytotoxic effects correlated with specific structural modifications in the molecule .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole?

Synthesis requires careful optimization of solvents, reagents, and reaction parameters. Controlled conditions (e.g., anhydrous environments, reflux temperatures) minimize side reactions and improve yields. For example, tetrahydroimidazo derivatives are synthesized via cyclization of indole precursors with imidazole-forming reagents under acidic or basic catalysis. Solvents like acetonitrile or DMF are preferred for their ability to stabilize intermediates .

Q. How can the structural conformation of this compound be characterized experimentally?

Use X-ray crystallography to resolve the 3D arrangement of the bicyclic core and substituents. Complement this with solid-state NMR to analyze electronic environments of nitrogen atoms and FT-IR to identify functional groups (e.g., NH stretching in the imidazole ring). Spectroscopic data should be cross-validated with computational models (DFT) .

Q. What preliminary biological assays are recommended to assess its activity?

Begin with receptor-binding assays (e.g., fluorescence quenching or SPR) to study interactions with biological targets like enzymes or DNA. Use cell viability assays (MTT or apoptosis markers) to evaluate cytotoxicity. Initial screens should focus on targets relevant to indole derivatives, such as kinase inhibitors or DNA intercalators .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in sample purity, assay conditions, or target specificity. Perform batch-to-batch purity analysis (HPLC-MS) and standardize assay protocols (e.g., pH, temperature). Cross-reference with structurally analogous compounds (e.g., imidazo[4,5-f]quinolines) to identify structure-activity relationships (SAR) .

Q. What mechanistic insights exist for its interaction with DNA or enzymes?

Studies on related imidazo[4,5-f]phenanthrolines suggest intercalation or groove binding modes with DNA, driven by π-π stacking and hydrogen bonding. Use circular dichroism (CD) to detect conformational changes in DNA and molecular docking to map binding sites. Enzymatic inhibition mechanisms can be probed via kinetic assays (e.g., Lineweaver-Burk plots) .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Employ density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and predict reactivity. Molecular dynamics (MD) simulations can model interactions with biological targets (e.g., protein-ligand binding stability). Focus on modifying substituents (e.g., methyl groups) to optimize steric and electronic effects .

Q. What multi-step synthetic strategies are viable for functionalizing the tetrahydroimidazoindole scaffold?

Functionalize the indole moiety via Friedel-Crafts alkylation or Vilsmeier-Haack formylation ( ). For imidazole ring modifications, use cross-coupling reactions (Suzuki-Miyaura) or nucleophilic substitutions. Multi-step sequences should prioritize regioselectivity, leveraging protecting groups (e.g., Boc for amines) .

Q. How does structural variation impact mutagenicity or off-target effects?

Compare mutagenic potential using Ames tests with bacterial strains (e.g., Salmonella TA98). Structural analogs like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) show that methyl groups at specific positions reduce mutagenicity. Use SAR studies to correlate substituent effects with toxicity profiles .

Q. What advanced analytical methods are suitable for quantifying trace impurities?

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides sensitivity for detecting sub-ppm impurities. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for peak resolution. Validate methods using spiked samples and matrix-matched calibration .

Q. How can metal coordination properties be exploited for catalytic or therapeutic applications?

The nitrogen-rich structure facilitates coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Explore chelation-based catalysis (e.g., oxidation reactions) or metal-drug conjugates for targeted therapy. Characterize complexes using EPR spectroscopy and cyclic voltammetry .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem, Sigma-Aldrich) per user guidelines.
  • Methodological rigor and cross-disciplinary approaches (e.g., combining synthesis with computational modeling) are emphasized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.